molecular formula C10H6Cl2N2 B1497871 6,2'-Dichloro-3,4'-bipyridine CAS No. 942206-22-6

6,2'-Dichloro-3,4'-bipyridine

Cat. No.: B1497871
CAS No.: 942206-22-6
M. Wt: 225.07 g/mol
InChI Key: HYECQSGOTOTZAI-UHFFFAOYSA-N
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Description

6,2'-Dichloro-3,4'-bipyridine is a chemical compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,2'-Dichloro-3,4'-bipyridine typically involves the chlorination of 3,4'-bipyridine. This can be achieved through various methods, including electrophilic aromatic substitution reactions where chlorine is introduced to the pyridine rings under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactions, often using chlorine gas or other chlorinating agents in the presence of a catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,2'-Dichloro-3,4'-bipyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorinated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation Products: Various oxides and hydroxides.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

6,2'-Dichloro-3,4'-bipyridine has several scientific research applications:

  • Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology: The compound can be used in biological studies to investigate its interaction with biomolecules.

  • Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6,2'-Dichloro-3,4'-bipyridine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. The nitrogen atoms in the pyridine rings act as coordination sites, allowing the compound to interact with various metal ions. This interaction can influence the electronic properties of the metal centers, leading to applications in catalysis and material science.

Comparison with Similar Compounds

  • 2,2'-Bipyridine

  • 4,4'-Bipyridine

  • 6,6'-Dichloro-2,2'-bipyridine

  • 3,4'-Bipyridine

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Properties

IUPAC Name

2-chloro-4-(6-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYECQSGOTOTZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654765
Record name 2',6-Dichloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-22-6
Record name 2',6-Dichloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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